Quetiapine EP Impurity C is a chemical impurity associated with quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The presence of impurities in pharmaceutical compounds is a significant concern due to potential impacts on efficacy and safety. Understanding the sources, classification, and characteristics of these impurities is crucial for ensuring the quality of pharmaceutical products.
Quetiapine is synthesized through various chemical processes, which can lead to the formation of impurities, including Quetiapine EP Impurity C. This impurity can arise from both synthetic pathways and degradation processes during storage or formulation. The identification and characterization of such impurities are essential for compliance with pharmacopoeial standards and regulatory requirements.
Quetiapine EP Impurity C is classified as a pharmaceutical impurity. Impurities are typically categorized based on their origin: process-related impurities, which are introduced during manufacturing, and degradation products, which form over time or under specific conditions (e.g., exposure to light or moisture).
The synthesis of Quetiapine EP Impurity C involves several steps, often utilizing starting materials that are structurally related to quetiapine itself. The synthesis can be influenced by reaction conditions such as temperature, solvent choice, and the presence of catalysts.
For instance, quetiapine can undergo oxidation reactions leading to the formation of various oxidized impurities, including Quetiapine EP Impurity C, when exposed to air or oxidizing agents like hydrogen peroxide .
Quetiapine EP Impurity C has a molecular structure that can be derived from the core structure of quetiapine but with specific modifications that differentiate it from the parent compound. The precise structural formula may vary based on its synthetic route.
The molecular formula for Quetiapine EP Impurity C is typically represented as C21H25N3O3S, with a molecular weight around 399.51 g/mol. The structural analysis often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity .
Quetiapine EP Impurity C can participate in several chemical reactions typical for compounds containing thiazepine rings and piperazine moieties. These reactions may include:
The stability of Quetiapine EP Impurity C under various conditions (e.g., heat, light) is essential for understanding its behavior in pharmaceutical formulations. Studies using liquid chromatography coupled with mass spectrometry have been instrumental in identifying these reactions and their by-products .
The mechanism by which quetiapine exerts its therapeutic effects involves antagonism at multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors. While Quetiapine EP Impurity C does not have established therapeutic effects, its presence may influence the pharmacodynamics of the primary drug.
Research indicates that quetiapine's action leads to increased serotonin levels in certain brain regions while inhibiting dopamine transmission in others, contributing to its antipsychotic properties . The impact of impurities like Quetiapine EP Impurity C on this mechanism remains an area for further study.
Quetiapine EP Impurity C exhibits physical characteristics typical of organic compounds, including solubility in organic solvents and stability under controlled conditions.
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography have been employed to assess these properties quantitatively .
Quetiapine (chemically designated as 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol) is an atypical antipsychotic with a dibenzothiazepine backbone that defines its unique receptor-binding properties. The molecule features a piperazine moiety linked to a dibenzothiazepine core via an ethoxyethanol chain, enabling antagonism at dopamine D₂ and serotonin 5-HT₂A receptors. This dual action regulates neurotransmitter imbalances in schizophrenia and bipolar disorder while minimizing extrapyramidal side effects associated with typical antipsychotics [6]. The ethoxyethanol side chain enhances solubility and bioavailability but also introduces chemical vulnerabilities—notably, esterification or oxidation sites that facilitate impurity formation during synthesis or storage. These structural attributes underpin quetiapine’s therapeutic efficacy but necessitate rigorous impurity control to maintain pharmacological integrity [2] [6].
Table 1: Pharmacological and Structural Attributes of Quetiapine
Property | Description | Therapeutic Impact |
---|---|---|
Core Structure | Dibenzothiazepine with piperazine ring | High affinity for dopamine/serotonin receptors |
Functional Groups | Ethoxyethanol side chain, tertiary amine | Solubility enhancement; metabolic activation sites |
Primary Mechanism | Antagonism at D₂ and 5-HT₂A receptors | Efficacy in schizophrenia and bipolar mania/depression |
Vulnerable Sites | Ether linkages, piperazine nitrogen | Susceptibility to dimerization/oxidation (e.g., Impurity C formation) |
Impurity profiling in antipsychotic medications like quetiapine is mandated by ICH Q3A/B guidelines, which cap unidentified impurities at ≤0.10% and identified toxic impurities at ≤0.15%. These thresholds ensure patient safety by limiting potentially carcinogenic or neurotoxic compounds arising from synthesis or degradation [2] [6]. The European Pharmacopoeia (EP) designates Quetiapine EP Impurity C (CAS 1798840-31-9) as a "qualified impurity," requiring strict quantification during drug release testing. Stability-indicating methods, such as reversed-phase UPLC with gradient elution (0.1% triethylamine buffer, pH 7.2/acetonitrile-methanol), are validated to resolve quetiapine from its impurities within 5 minutes, demonstrating specificity against placebo and forced-degradation products [6]. Regulatory filings must include impurity fate-and-purge studies, synthetic route justifications, and analytical validations—processes that prevent batch failures or recalls due to uncontrolled impurity levels exceeding EP specifications [5] [6] [9].
Quetiapine impurities are systematically categorized into three classes:
Table 2: Classification of Major Quetiapine Impurities
Category | Representative Impurities | CAS No. | Origin |
---|---|---|---|
Process-Related | 11-Chlorodibenzo[b,f][1,4]thiazepine (Impurity F) | 13745-86-3 | Incomplete cyclization |
Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Impurity G) | 3159-07-7 | Intermediate oxidation | |
Degradation Products | Quetiapine Sulfoxide (Impurity S) | 329216-63-9 | Thiazepine ring oxidation |
Quetiapine N-Oxide | 1076199-40-0 | Piperazine nitrogen oxidation | |
Dimer Impurities | Quetiapine EP Impurity C | 1798840-31-9 | Esterification during synthesis |
Table 3: Structural and Chemical Data for Quetiapine EP Impurity C
Property | Specification | Source |
---|---|---|
CAS No. | 1798840-31-9 | [1] [3] [5] |
Molecular Formula | C₄₀H₄₂N₆O₃S₂ | [1] [5] [9] |
Molecular Weight | 718.93 g/mol | [1] [5] [9] |
IUPAC Name | 2-[2-(4-{dibenzo[b,f][1,4]thiazepin-11-yl}piperazin-1-yl)ethoxy]ethyl 2-[4-{dibenzo[b,f][1,4]thiazepin-11-yl}piperazin-1-yl]acetate | [1] [5] |
Category | Dimer impurity (process-related) | [3] [5] |
Quetiapine EP Impurity C’s dimeric architecture arises from esterification between the ethanol group of one quetiapine molecule and the piperazine-acetic acid moiety of another. This typically occurs during late-stage synthesis steps involving alkoxyalkylation. Its detection in drug substance batches at levels >0.05% signals suboptimal purification, necessitating process refinement to meet EP compliance [3] [5] [9]. The impurity’s high molecular weight (718.93 g/mol) and extended conjugation system differentiate it chromatographically from monomers like 7-Hydroxy N-Desalkyl Quetiapine (CAS 232597-73-8), which elutes earlier in UPLC analyses [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1